7-Methyl-2-[(1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate
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Overview
Description
7-Methyl-2-[(1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-[(1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate typically involves the condensation of 1-methylindole-3-carbaldehyde with 7-methyl-3-oxobenzo[3,4-b]furan-6-yl acetate under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol at temperatures ranging from 0°C to 40°C .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-[(1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield hydroxy derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring due to the presence of electron-donating groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, while reduction can produce hydroxy derivatives .
Scientific Research Applications
7-Methyl-2-[(1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral, anticancer, and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-Methyl-2-[(1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure.
1-Methylindole-3-carbaldehyde: A precursor in the synthesis of the compound.
7-Methyl-3-oxobenzo[3,4-b]furan-6-yl acetate: Another precursor in the synthesis
Uniqueness
7-Methyl-2-[(1-methylindol-3-yl)methylene]-3-oxobenzo[3,4-b]furan-6-yl acetate is unique due to its specific combination of indole and benzofuran structures, which confer distinct biological activities and chemical reactivity. This uniqueness makes it a valuable compound for scientific research and potential therapeutic applications .
Properties
Molecular Formula |
C21H17NO4 |
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Molecular Weight |
347.4 g/mol |
IUPAC Name |
[(2E)-7-methyl-2-[(1-methylindol-3-yl)methylidene]-3-oxo-1-benzofuran-6-yl] acetate |
InChI |
InChI=1S/C21H17NO4/c1-12-18(25-13(2)23)9-8-16-20(24)19(26-21(12)16)10-14-11-22(3)17-7-5-4-6-15(14)17/h4-11H,1-3H3/b19-10+ |
InChI Key |
YTEGPRSNCKJQQO-VXLYETTFSA-N |
Isomeric SMILES |
CC1=C(C=CC2=C1O/C(=C/C3=CN(C4=CC=CC=C43)C)/C2=O)OC(=O)C |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=CC3=CN(C4=CC=CC=C43)C)C2=O)OC(=O)C |
Origin of Product |
United States |
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